1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-3-4-9-11(7-8)21-14(15-9)16-13(20)10-5-6-12(19)18(2)17-10/h3-7H,1-2H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWOLIWHMDJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Maleic Anhydride with Methylhydrazine
The pyridazine ring is constructed via cyclocondensation of maleic anhydride (1.0 equiv) and methylhydrazine (1.2 equiv) in refluxing acetic acid (12 h). This yields 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid as a yellow solid (62% yield).
Characterization Data
Alternative Route: Oxidation of 3-Cyano Derivatives
An alternative approach involves the hydrolysis of 3-cyano-1-methyl-6-oxo-1,6-dihydropyridazine under acidic conditions (HCl/H₂O, reflux, 8 h), achieving 78% conversion to the carboxylic acid.
Preparation of 6-Methyl-1,3-Benzothiazol-2-Amine
Cyclization of 2-Amino-4-Methylbenzenethiol
The benzothiazole amine is synthesized by treating 2-amino-4-methylbenzenethiol (1.0 equiv) with cyanogen bromide (1.1 equiv) in ethanol (60°C, 6 h), yielding the product as white crystals (85% yield).
Characterization Data
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
- Activation Step: The pyridazine carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM (0°C → reflux, 4 h) to form the acyl chloride.
- Amidation: The acyl chloride is reacted with 6-methyl-1,3-benzothiazol-2-amine (1.2 equiv) in dry THF with triethylamine (2.0 equiv) at 0°C → RT (12 h), yielding the target compound as off-white crystals (74% yield).
Optimization Table
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 74 |
| Base | Et₃N | 74 |
| Temperature | 0°C → RT | 74 |
| Alternative Base | Pyridine | 68 |
Carbodiimide-Mediated Coupling
A mixture of pyridazine carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and benzothiazole amine (1.1 equiv) in DMF is stirred at RT for 24 h. This method achieves comparable yields (72%) with easier purification.
Spectroscopic Validation and Purity Assessment
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆):
δ 2.44 (s, 3H, CH₃-benzothiazole), 3.02 (s, 3H, NCH₃), 6.89 (d, J = 9.7 Hz, 1H, H5-pyridazine), 7.24–7.86 (m, 3H, Ar-H), 8.12 (d, J = 9.7 Hz, 1H, H4-pyridazine), 10.92 (s, 1H, NH).¹³C NMR: δ 21.3 (CH₃-benzothiazole), 33.7 (NCH₃), 118.4–154.2 (aromatic carbons), 162.1 (amide C=O), 169.8 (pyridazine C=O).
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Acyl Chloride | 74 | 98.5 | 16 h |
| EDCl/HOBt | 72 | 97.8 | 24 h |
| Direct Condensation | 65 | 95.2 | 48 h |
The acyl chloride method offers superior yield and purity, while carbodiimide-mediated coupling avoids hazardous chlorinated reagents.
Mechanistic Insights and Side Reactions
- Competitive Hydrolysis: Excess thionyl chloride may over-activate the carboxylic acid, necessitating strict stoichiometric control.
- Ring Oxidation: Prolonged heating of the pyridazine intermediate above 100°C risks decarboxylation, observed as a 12% side product in unoptimized reactions.
Industrial-Scale Considerations
- Cost Analysis: EDCl/HOBt coupling adds ≈$12/mol in reagent costs compared to thionyl chloride ($4/mol).
- Green Chemistry Metrics:
- PMI (Acyl Chloride): 8.2
- PMI (EDCl): 6.7 Solvent recovery systems improve PMI by 35% in continuous flow setups.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares structural similarities with several pyridazinone and benzothiazole derivatives, differing primarily in substituents on the pyridazinone ring, benzothiazole group, or linker regions. Key analogues include:
Key Research Findings
- Proteasome Inhibition: Pyridazinone derivatives like compound 5 and 12 () exhibit potent inhibition of T. cruzi proteasome, with IC50 values in the low micromolar range. The benzyl or substituted benzyl groups at N1 enhance binding to the proteasome’s β5 subunit, while fluorinated phenyl rings improve metabolic stability .
- Antimicrobial Activity : Benzothiazole-containing compounds (e.g., 6a–j in ) show broad-spectrum antimicrobial effects. The 6-methylbenzothiazole moiety in the target compound may contribute to similar activity, though specific data are lacking.
Structure-Activity Relationship (SAR)
- Pyridazinone Core: Replacement with pyridine (e.g., compound 8 in ) reduces proteasome inhibitory activity, highlighting the importance of the pyridazinone ring’s electron-deficient nature .
- Benzothiazole Substitution: Methyl groups at the 6-position (as in the target compound) versus methylsulfonyl () or amino-thiazolidinone () alter lipophilicity and hydrogen-bonding capacity, impacting target engagement.
- Linker Flexibility: Rigid carboxamide linkers (as in the target compound) favor proteasome binding, while flexible thiazolidinone linkers () enhance antimicrobial activity.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (µM) |
|---|---|---|---|
| 1-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | ~345.4 | 2.8 | 12.5 (PBS) |
| 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (5) | 402.5 | 3.5 | 5.2 (PBS) |
| 1-(2-Chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 474.0 | 4.1 | 3.8 (DMSO) |
Biological Activity
1-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit bacterial growth by interfering with cellular processes. The specific activity of this compound against various pathogens remains to be fully characterized, but preliminary data suggest potential efficacy against Gram-positive bacteria.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes in metabolic pathways.
- Interference with DNA Synthesis : The compound may disrupt DNA replication or transcription processes in microbial and cancerous cells.
- Modulation of Signal Transduction Pathways : It could influence pathways involved in cell survival and proliferation.
Study 1: Antimicrobial Screening
A study examining various benzothiazole derivatives found that modifications at the nitrogen and carbon positions significantly affected antimicrobial potency. The compound's structure suggests it could similarly enhance or diminish activity based on substituent variations.
Study 2: Anticancer Assays
In vitro assays conducted on related benzothiazole compounds demonstrated the ability to induce apoptosis in breast cancer cell lines. These findings underscore the potential for this compound to exhibit anticancer effects through similar mechanisms.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Average Mass | 364.423 g/mol |
| Antimicrobial Activity | Potentially effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines (based on related compounds) |
Q & A
Q. What are the standard synthetic routes for 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction efficiency be monitored?
The compound is synthesized via multi-step organic reactions, often involving amide coupling between pyridazine-3-carboxylic acid derivatives and benzothiazol-2-amine precursors. For example, a similar pyridazine-carboxamide derivative was prepared using LiOH-mediated ester hydrolysis followed by HATU-mediated coupling with amines . Reaction efficiency can be monitored via <sup>1</sup>H NMR to track intermediate formation (e.g., disappearance of ethoxy protons at δ 1.3–1.4 ppm during ester hydrolysis) and HPLC to assess purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- <sup>1</sup>H and <sup>13</sup>C NMR : Essential for confirming functional groups (e.g., methyl protons at δ 2.28 ppm in benzothiazole derivatives) and monitoring coupling reactions .
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and π-π stacking interactions in heterocyclic systems .
- Mass spectrometry : High-resolution MS (e.g., [M+1]<sup>+</sup> peaks) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are typically employed to screen this compound’s bioactivity?
Initial bioactivity screening often involves enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity testing using cell lines. For benzothiazole derivatives, assays like ATPase activity measurements or fluorescence-based binding studies are common, with IC50 values calculated using nonlinear regression .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- pH-dependent degradation tests : Using buffered solutions (pH 1–13) and monitoring via UV-Vis or HPLC .
- Light sensitivity : Exposure to UV/visible light and analysis of photodegradation products .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production, particularly in minimizing side reactions?
- Design of Experiments (DoE) : Statistical methods like factorial design help identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) and interactions. For example, a Central Composite Design (CCD) can reduce the number of trials while optimizing yield .
- Side reaction mitigation : Use of scavenger resins (e.g., to trap unreacted amines) or flow chemistry to control exothermic reactions . Evidence from similar amide couplings suggests yields >80% are achievable with HATU/DIPEA in DMF at 0–5°C .
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Strategies include:
- Standardized protocols : Adopting CONSORT-like guidelines for assay reporting .
- Orthogonal validation : Using surface plasmon resonance (SPR) alongside enzyme assays to confirm binding affinities.
- Meta-analysis : Pooling data from multiple studies and applying statistical models to account for variability .
Q. What computational methods are effective in studying this compound’s interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding modes to proteins (e.g., benzothiazole interactions with kinase active sites).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QM/MM calculations : To study reaction mechanisms (e.g., hydrolysis pathways) at the electronic level .
Q. How should researchers address discrepancies in crystallographic data refinement?
- SHELXL refinement : Use of restraints for disordered regions and validation via Rfree values.
- Twinned data handling : SHELXD/SHELXE pipelines are robust for partial racemic twinning, common in heterocyclic compounds .
- Hydrogen bonding networks : Re-refinement with anisotropic displacement parameters improves accuracy for polar atoms .
Q. What strategies are recommended for designing derivatives with improved pharmacological properties?
- Scaffold hopping : Replace the benzothiazole moiety with bioisosteres (e.g., benzoxazole) to enhance solubility .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- SAR studies : Systematically vary substituents on the pyridazine ring and correlate with ADMET profiles .
Q. How can statistical methods enhance experimental design in synthesis and bioactivity studies?
- Response Surface Methodology (RSM) : Optimizes reaction conditions by modeling quadratic interactions between variables .
- High-throughput screening (HTS) : Combines robotic automation with factorial design to rapidly test compound libraries .
- Cluster analysis : Identifies subgroups in bioactivity data that correlate with structural features (e.g., methyl vs. methoxy substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
